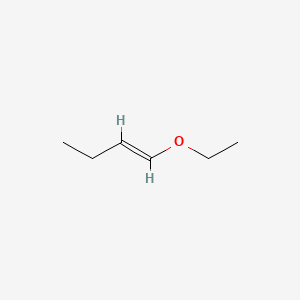

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiazol is another heterocyclic compound that is often found in various drugs due to their versatility and unique physicochemical properties .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the methods involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran compounds typically includes a benzene ring fused to a furan ring . The thiazol ring is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions, including free radical cyclization and proton quantum tunneling . The specific reactions that “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” can undergo would depend on its specific structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would depend on its specific structure. For example, a related compound, 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione, has a molecular formula of C16H6O7 and an average mass of 310.215 Da .Mecanismo De Acción

Safety and Hazards

The safety and hazards of “4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would depend on its specific structure and how it is used. For example, a related compound, (1,3-dihydro-2-benzofuran-5-yl)methanol, has hazard statements of H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

Benzofuran compounds are attracting more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research directions could include the development of novel benzofuran compounds with enhanced biological activities and the discovery of new synthesis methods .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine' involves the synthesis of the benzofuran and thiazole rings separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methylamine", "2-bromo-5-methylthiazole" ], "Reaction": [ "Step 1: Synthesis of 1,3-dihydro-2-benzofuran", "a. Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-hydroxyphenyl)-1,3-dioxane-4,6-dione", "b. Reduction of 2-(2-hydroxyphenyl)-1,3-dioxane-4,6-dione with sodium borohydride to form 1,3-dihydro-2-benzofuran", "Step 2: Synthesis of 5-methyl-1,3-thiazole-2-amine", "a. Reaction of methylamine with 2-bromo-5-methylthiazole in the presence of a base to form 5-methyl-1,3-thiazole-2-amine", "Step 3: Coupling of benzofuran and thiazole rings", "a. Reaction of 1,3-dihydro-2-benzofuran with 5-methyl-1,3-thiazole-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the final product '4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine'" ] } | |

Número CAS |

1340278-24-1 |

Nombre del producto |

4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine |

Fórmula molecular |

C12H12N2OS |

Peso molecular |

232.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)